Felypressin Impurity F
Description
Significance of Impurity Profiling in Pharmaceutical Peptides
Impurity profiling is a critical aspect of pharmaceutical development and quality control. For peptide-based therapeutics, which are complex molecules often produced through chemical synthesis or recombinant DNA technology, the potential for the formation of related substances is high. nih.gov These impurities can arise from various sources, including the starting materials, reagents, and degradation of the peptide itself. The presence of such impurities can alter the drug's biological activity, leading to reduced efficacy or unexpected side effects. Therefore, regulatory bodies worldwide mandate comprehensive impurity profiling to ensure the safety and consistency of pharmaceutical peptides. This involves the identification, quantification, and characterization of each impurity to establish acceptable limits.
Overview of Felypressin and its Related Substances in a Research Context
Felypressin is a synthetic nonapeptide, a chemical analogue of the natural hormone vasopressin. nih.gov It is composed of a sequence of amino acids: cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide (B1583983) residues, with a disulfide bridge connecting the two cysteine residues. nih.gov Felypressin acts as a vasoconstrictor and is used in dental anesthesia. pharmaffiliates.com
In the context of pharmaceutical research, the focus extends beyond the active pharmaceutical ingredient (API) to include its related substances or impurities. These can include byproducts from the synthesis process, degradation products, or isomers. For Felypressin, a number of impurities have been identified and are designated by letters, such as Impurity A, B, C, D, E, and F. axios-research.comsimsonpharma.comaxios-research.com The European Pharmacopoeia (EP) provides reference standards for Felypressin and some of its impurities to be used in laboratory tests. sigmaaldrich.comlgcstandards.com
Academic Research Objectives and Scope for Felypressin Impurity F
The primary objective of academic and industrial research concerning this compound is to develop robust analytical methods for its detection, quantification, and characterization. This is essential for ensuring that the levels of this specific impurity in the final Felypressin drug product are within the stringent limits set by pharmacopoeias.
The scope of this research typically involves:
Synthesis and Isolation: Developing methods to synthesize or isolate sufficient quantities of this compound to serve as a reference standard.
Structural Elucidation: Utilizing advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure of the impurity.
Analytical Method Development: Creating and validating sensitive and specific analytical methods, often based on high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS), for the routine detection and quantification of this compound in the presence of Felypressin and other related substances. sielc.comnih.govresearchgate.net
Forced Degradation Studies: Subjecting Felypressin to various stress conditions (e.g., heat, light, acid, base, oxidation) to understand the degradation pathways and the potential for this compound to form as a degradation product.
Detailed Research Findings
Research efforts have led to the identification and characterization of this compound. While detailed synthetic and degradation pathways are often proprietary, information regarding its chemical properties is available through suppliers of pharmaceutical reference standards.
This compound is identified by the synonym [4-glutamic acid]felypressin. simsonpharma.com Its chemical name is 3-((4R,7S,10S,13S,16S,19R)-19-amino-4-((S)-2-(((S)-6-amino-1-((2-amino-2-oxoethyl)amino)-1-oxohexan-2-yl)carbamoyl)pyrrolidine-1-carbonyl)-7-(2-amino-2-oxoethyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-10-yl)propanoic acid. simsonpharma.com The molecular formula for the free base is C₄₆H₆₄N₁₂O₁₂S₂ with a molecular weight of 1041.21 g/mol . axios-research.com It is often supplied as a trifluoroacetate (B77799) (TFA) salt. axios-research.com
Analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) are suitable for the separation and analysis of Felypressin and its impurities. sielc.com These methods can be scaled for the isolation of impurities for further characterization. sielc.com
Interactive Data Tables
Table 1: Chemical Properties of Felypressin and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |
| Felypressin | C₄₆H₆₅N₁₃O₁₁S₂ | 1040.22 | PLV-2, Octapressin |
| This compound | C₄₆H₆₄N₁₂O₁₂S₂ | 1041.21 | [4-glutamic acid]felypressin |
Properties
Molecular Formula |
C46H64N12O12S2 |
|---|---|
Molecular Weight |
1041.27 |
sequence |
H-Cyclo(Cys-Phe-Phe-Gln-Asn-Cys)-Pro-Lys-Gly-NH2 |
Origin of Product |
United States |
Mechanistic Understanding of Felypressin Impurity F Formation
Impurity Genesis during Felypressin Synthetic Pathways
The predominant method for manufacturing peptides like Felypressin is Solid-Phase Peptide Synthesis (SPPS). sennchem.com This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. bachem.com While efficient, SPPS is susceptible to various side reactions that can lead to impurities. thermofisher.com
Investigation of Side Reactions in Solid-Phase Peptide Synthesis (SPPS) Leading to Impurity F
During the SPPS of Felypressin, the glutamine (Gln) residue at position 4 is a potential site for side reactions. One significant reaction is the formation of a pyroglutamate (B8496135) (pGlu) residue from an N-terminal Gln. While this is more common at the N-terminus of the final peptide, it can also occur during the synthesis cycles if the Gln residue is temporarily at the N-terminal position of the growing chain before the next amino acid is coupled. The acidic conditions sometimes used or the activation step can catalyze this intramolecular cyclization. Subsequent hydrolysis of the peptide chain could potentially lead to related impurities, though direct formation of Impurity F ([Glu4]-Felypressin) via this route is less direct than other pathways.
A more direct pathway during synthesis is premature deamidation. The conditions used for coupling and deprotection, especially repetitive exposure to basic conditions for Fmoc group removal, can promote the formation of a succinimide (B58015) intermediate from asparagine (Asn) residues, which subsequently hydrolyzes to a mixture of aspartic acid and isoaspartic acid. iris-biotech.dewikipedia.orgresearchgate.net A similar, albeit slower, mechanism can occur with glutamine, forming a glutarimide (B196013) intermediate that hydrolyzes to glutamic acid. wikipedia.org
Influence of Protecting Group Chemistry and Incomplete Deprotection on Impurity F Formation
In Fmoc-based SPPS, the side chains of reactive amino acids are protected by acid-labile groups, while the temporary Nα-amino protecting group (Fmoc) is removed by a base, typically piperidine. altabioscience.com The glutamine residue in Felypressin is typically protected with a trityl (Trt) group to prevent side reactions.
However, incomplete removal of this side-chain protecting group can lead to issues in subsequent steps. More critically, the repetitive basic treatments for Fmoc removal can attack the side-chain amide of an unprotected or poorly protected Gln or Asn residue, initiating the deamidation process. iris-biotech.de Furthermore, if deamidation occurs on the resin, the resulting free carboxylic acid of the newly formed glutamic acid residue can cause aggregation or other side reactions during subsequent coupling steps. Incomplete deprotection of other residues can also lead to truncated or modified sequences, indirectly contributing to a more complex impurity profile. nih.govnih.gov For instance, sluggish removal of protecting groups from arginine (like Pbf or Mtr) can require extended cleavage times, increasing the exposure of the peptide to harsh acidic conditions that can promote degradation. sigmaaldrich.comnih.gov
| Amino Acid | Common Protecting Group | Potential Side Reaction Leading to Impurity F |
|---|---|---|
| Gln | Trt (Trityl) | Incomplete deprotection may expose the amide to base-catalyzed deamidation during Fmoc removal. |
| Asn | Trt (Trityl) | Susceptible to base-catalyzed aspartimide formation, a rapid deamidation pathway. iris-biotech.de |
| Cys | Trt (Trityl), Acm (Acetamidomethyl) | Incorrect deprotection can lead to side products, complicating purification and analysis of Impurity F. |
| Lys | Boc (tert-butyloxycarbonyl) | Stable under Fmoc removal conditions; incomplete final cleavage can lead to adduction. |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Slow cleavage can lead to extended TFA exposure, promoting hydrolysis and deamidation. nih.gov Sulfonation can occur as a side reaction. nih.gov |
Analysis of Amino Acid Racemization and Truncation Events Contributing to Impurity F
Racemization, the conversion of an L-amino acid to a D-amino acid, is a risk during the activation step of each coupling cycle. nih.govmdpi.com While this does not directly form Impurity F, the presence of diastereomeric impurities complicates the purification and characterization of all peptide-related substances, including Impurity F. Histidine and cysteine are particularly prone to racemization, though any amino acid can be affected. peptide.com
Truncation events occur due to incomplete coupling or deprotection, leading to deletion sequences. thermofisher.com These are distinct impurities but their presence can interfere with the analytical methods used to quantify Impurity F. Capping steps, which involve acetylating unreacted amino groups, are sometimes used to terminate these failure sequences, making them easier to separate from the full-length peptide and its impurities. stanford.edu
Characterization of By-product Formation During Coupling and Cleavage Steps Resulting in Impurity F
The coupling reagents used to form peptide bonds (e.g., HBTU, HATU) can sometimes react with free amino groups to form guanidinium (B1211019) moieties, although this is rare. uniurb.it The primary source of synthesis-related Impurity F formation is the final cleavage and deprotection step. This is typically performed with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to trap reactive cationic species generated from the cleavage of side-chain protecting groups. iris-biotech.dethermofisher.com
Prolonged exposure to this highly acidic "cleavage cocktail" can catalyze the hydrolysis of the side-chain amide of glutamine or asparagine, directly forming glutamic acid (Impurity F) or aspartic acid, respectively. mdpi.comacs.org The composition of the cleavage cocktail is critical; insufficient scavengers can lead to alkylation of sensitive residues, while a high concentration of water can increase the rate of hydrolytic side reactions like deamidation. peptide.com
| Condition | Effect on Impurity F Formation | Reference Finding |
|---|---|---|
| Extended Cleavage Time | Increases exposure to strong acid, promoting hydrolysis of Gln/Asn amide. | Prolonged acid treatment can break sensitive bonds and promote side reactions. thermofisher.com |
| High Water Content in TFA Cocktail | Provides the necessary reactant for hydrolytic deamidation. | Water is a key component in standard cleavage cocktails but can participate in side reactions. iris-biotech.de |
| Insufficient Scavenging | Leads to other side products (e.g., alkylation), complicating purification. Does not directly form Impurity F but degrades overall quality. | Reactive cationic species can attack electron-rich side chains if not quenched by scavengers. iris-biotech.deacs.org |
Degradation Pathways Leading to Felypressin Impurity F
Even after successful synthesis and purification, Felypressin can degrade over time to form Impurity F, particularly in aqueous solutions.
Hydrolytic Degradation Mechanisms and Impurity F Generation
The primary degradation pathway leading to Impurity F is the hydrolysis of the side-chain amide of either the glutamine at position 4 or the asparagine at position 5. wikipedia.org This non-enzymatic deamidation is one of the most common degradation pathways for peptides and proteins. nih.gov
The reaction proceeds via an intramolecular nucleophilic attack, forming a cyclic imide intermediate (a glutarimide from Gln or a succinimide from Asn). mdpi.com This cyclic intermediate is then hydrolyzed by water, yielding the deamidated product (glutamic acid in the case of Gln). wikipedia.orgresearchgate.net The rate of this reaction is highly dependent on pH, temperature, and the specific amino acid sequence surrounding the Asn or Gln residue. nih.gov Deamidation is generally catalyzed by both acid and base, with a minimum rate typically observed around pH 5. acs.org The formation of the five-membered succinimide ring from asparagine is generally kinetically more favorable than the formation of the six-membered glutarimide ring from glutamine, meaning Asn residues often deamidate more rapidly. wikipedia.org
Oxidative Modifications of Felypressin and Their Contribution to Impurity F
Oxidative degradation is a common pathway for peptide impurities. However, specific studies detailing the oxidative modifications of Felypressin that lead directly to the formation of Impurity F have not been identified in the public domain. In general, peptide oxidation can be initiated by factors such as exposure to oxygen, light, or trace metals. Amino acid residues susceptible to oxidation include methionine, cysteine, histidine, tryptophan, and tyrosine. Given that Felypressin contains several of these residues, it is plausible that oxidative stress could contribute to its degradation profile. However, without experimental data, any proposed pathway linking specific oxidative reactions to the formation of Impurity F would be purely speculative.
Degradation Induced by Active Pharmaceutical Ingredient-Excipient Interactions Forming Impurity F
The interaction between an active pharmaceutical ingredient (API) and excipients is a critical factor in the stability of a final drug product. Excipients, while often considered inert, can contain reactive impurities or functional groups that may interact with the API, leading to the formation of degradation products. Common excipients that have been implicated in peptide degradation include those with reactive aldehyde or peroxide impurities.
Currently, there are no published studies that specifically investigate the interactions between Felypressin and various excipients that result in the formation of this compound. Identifying the specific excipients that may promote the formation of this impurity would require dedicated compatibility studies. Such studies would involve storing Felypressin with individual excipients under accelerated stability conditions and analyzing for the presence of Impurity F.
Kinetic and Thermodynamic Studies of Felypressin Stability and Impurity F Formation
Kinetic and thermodynamic studies are essential for understanding the rate and spontaneity of impurity formation, which in turn informs the shelf-life and appropriate storage conditions for a drug product. These studies would involve monitoring the concentration of Felypressin and Impurity F over time under various conditions of temperature, pH, and light exposure.
A thorough search of scientific databases and regulatory documents did not yield any kinetic or thermodynamic data specifically related to the formation of this compound. The development of such data would be a crucial step in a comprehensive stability assessment of Felypressin formulations.
Role of Raw Material Attributes in this compound Generation
The quality of the starting materials and intermediates used in the synthesis of Felypressin can have a significant impact on the impurity profile of the final drug substance. Impurities in the raw materials themselves, or side products formed during the manufacturing process, can potentially be precursors to the formation of this compound.
For instance, the presence of protecting group remnants, incompletely removed reagents, or side-chain modifications from the solid-phase peptide synthesis (SPPS) process could all contribute to the generation of impurities. However, without specific studies linking particular raw material attributes to the formation of this compound, it is not possible to provide a detailed analysis of this aspect. A comprehensive understanding would necessitate a thorough investigation of the Felypressin manufacturing process and the potential for impurity carry-over and subsequent degradation.
Advanced Analytical Methodologies for Felypressin Impurity F Characterization
Chromatographic Techniques for High-Resolution Separation and Quantification of Impurity F
Chromatography is the cornerstone for the analysis of peptide impurities, providing the necessary separation of the main component from structurally similar variants. lcms.cz High-performance liquid chromatography (HPLC) is considered the standard for separating and purifying peptide molecules. mdpi.com For Felypressin Impurity F, achieving high resolution from the parent peptide and other related substances is paramount for accurate quantification.
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it an ideal platform for peptide impurity profiling. waters.com The development of a robust UHPLC method for this compound involves the systematic optimization of several key parameters to achieve baseline separation from Felypressin and other potential impurities.
The method development process typically begins with the selection of a reversed-phase (RP) column, with C18 stationary phases being the most common choice for peptide separations. waters.com Parameters such as mobile phase composition, gradient, temperature, and flow rate are meticulously adjusted. A typical mobile phase system consists of an aqueous phase containing an ion-pairing agent like trifluoroacetic acid (TFA) and an organic phase, usually acetonitrile. The gradient elution, which involves a programmed change in the mobile phase composition over time, is optimized to resolve closely eluting peaks. For instance, a shallow gradient is often employed to maximize the separation of peptides with minor structural differences.
An optimized UHPLC method for the analysis of this compound is detailed in the interactive table below.
Table 1: Optimized UHPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | UHPLC System with UV Detector |
| Column | Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 15-35% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
This method provides the necessary resolution and sensitivity for the detection and quantification of Impurity F at levels recommended by international regulatory guidelines. lcms.cz
While reversed-phase UHPLC is a powerful tool, relying on a single separation mechanism may not reveal the complete impurity profile. Co-elution of impurities with the main peak or with each other can occur. nih.gov Therefore, orthogonal chromatographic approaches, which separate molecules based on different physicochemical properties, are employed to gain a more comprehensive understanding. sartorius.com
For peptide impurities like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) serves as an excellent orthogonal technique to RP-HPLC. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water. This results in a separation mechanism based on hydrophilicity, which is often opposite to the hydrophobicity-based separation in RP-HPLC. nih.gov An impurity that elutes early in an RP system may be strongly retained in a HILIC system, and vice versa, revealing impurities that might otherwise be hidden. nih.gov
Other orthogonal techniques include:
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is particularly effective for detecting higher molecular weight variants, such as aggregates or dimers of Felypressin. sartorius.com
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge at a given pH. mdpi.com This method is highly sensitive to modifications that alter the charge of the peptide, such as deamidation, which can be a common degradation pathway for peptides containing asparagine or glutamine residues.
Table 2: Conceptual Comparison of Retention Behavior in Orthogonal Chromatographic Systems
| Compound | Reversed-Phase (RP-UHPLC) Retention | Hydrophilic Interaction (HILIC) Retention | Primary Separation Principle |
|---|---|---|---|
| Felypressin | Strong | Weak | Hydrophobicity |
| Impurity F (Hypothetical More Polar) | Weaker | Stronger | Polarity/Hydrophilicity |
| Felypressin Dimer | Similar to Monomer | Elutes Earlier | Size/Hydrodynamic Volume (via SEC) |
| Deamidated Felypressin | Slightly Weaker | Slightly Stronger | Charge (via IEX) / Polarity |
Achieving baseline resolution between structurally similar peptides is often challenging. lcms.cz Several strategies can be implemented to enhance the separation between Felypressin and Impurity F:
Gradient Slope Optimization: A shallower gradient increases the separation time between peaks, often improving the resolution of closely eluting compounds.
Ion-Pairing Agent Modification: While TFA is common, alternative ion-pairing agents like heptafluorobutyric acid (HFBA) can alter selectivity and improve the separation of challenging peptide mixtures.
Column Chemistry: Exploring different stationary phases (e.g., C8, Phenyl-Hexyl) can change the interaction dynamics between the peptides and the column, leading to improved resolution.
Dynamic Electrostatic Repulsion Reversed-Phase (d-ERRP) Chromatography: This novel approach utilizes a hydrophobic, positively charged ion-pair agent in the mobile phase. nih.gov This agent creates a positively charged fluid surface on the non-polar stationary phase, leading to electrostatic repulsion with basic peptides. This technique has shown unprecedented resolution for basic peptides and their related impurities, including challenging isobaric epimers. nih.gov
Mass Spectrometry for Definitive Structural Elucidation and Identification of this compound
While chromatographic techniques provide separation and quantification, mass spectrometry (MS) is indispensable for the definitive structural elucidation of impurities. nih.gov Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the determination of the molecular weight and the confirmation of the amino acid sequence of impurities like this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This accuracy is crucial for assigning a unique elemental composition to an unknown impurity, which is a critical first step in its identification. Even if an impurity co-elutes with the main peptide peak chromatographically, HRMS can distinguish it based on its precise mass-to-charge ratio (m/z). nih.gov
For this compound, which has a molecular formula of C₄₆H₆₄N₁₂O₁₂S₂, HRMS can confirm this composition by matching the experimentally measured mass to the theoretical calculated mass with a high degree of confidence.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄₆H₆₄N₁₂O₁₂S₂ |
| Theoretical Monoisotopic Mass | 1040.4250 Da |
| Hypothetical Measured Mass | 1040.4271 Da |
| Charge State (z) | 2 ([M+2H]²⁺) |
| Measured m/z | 521.2209 |
| Mass Error | 2.0 ppm |
The low mass error provides strong evidence for the assigned molecular formula, distinguishing Impurity F from other potential impurities with different elemental compositions.
Following accurate mass determination, Tandem Mass Spectrometry (MS/MS) is employed to confirm the primary structure (amino acid sequence) of the impurity. nih.gov In an MS/MS experiment, the molecular ion of Impurity F (the precursor ion) is isolated and then fragmented, typically through collision-induced dissociation (CID). ucdavis.edu The resulting fragment ions are then mass-analyzed.
For peptides, fragmentation predictably occurs along the peptide backbone, generating characteristic 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By interpreting the resulting MS/MS spectrum, the amino acid sequence can be pieced together and compared to the sequence of Felypressin. This allows for the precise localization of the modification that differentiates Impurity F from the parent peptide. For example, if Impurity F is a result of a deamidation of an asparagine (Asn) residue to aspartic acid (Asp), the mass of that specific residue in the fragmentation ladder will increase by approximately 0.984 Da.
Table 4: Hypothetical MS/MS Fragmentation Data for a Segment of this compound (Assuming a modification at a specific residue)
| Ion Type | Sequence Fragment | Calculated m/z |
|---|---|---|
| b₂ | Cys-Phe | 291.10 |
| b₃ | Cys-Phe-Gln | 419.16 |
| b₄ | Cys-Phe-Gln-Asn * | 534.19 |
| y₃ | Pro-Lys-Gly-NH₂ | 342.22 |
| y₄ | Asn-Pro-Lys-Gly-NH₂ | 456.26 |
| y₅ | Asn *-Asn-Pro-Lys-Gly-NH₂ | 571.29 |
*Hypothetical modification site, e.g., deamidation
This detailed fragmentation analysis provides unequivocal evidence for the structure of this compound, enabling a comprehensive characterization that is essential for the quality control of the Felypressin drug substance.
Utilization of Hyphenated Techniques (e.g., LC-MS/MS, LC-Q-TOF) for Comprehensive Impurity F Profiling
Hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) are powerful tools for the identification and quantification of pharmaceutical impurities. These methods provide a combination of chromatographic separation with mass spectrometric detection, allowing for the determination of the molecular weight and fragmentation patterns of impurities. This information is crucial for structural elucidation and for developing a comprehensive profile of impurities in a drug substance.
For this compound, a comprehensive impurity profile using these techniques would involve the development of a suitable LC method to separate the impurity from Felypressin and other related substances. Subsequent analysis by high-resolution mass spectrometry would provide accurate mass data, enabling the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments would then be performed to induce fragmentation of the impurity, and the resulting fragment ions would be analyzed to deduce its chemical structure. However, specific studies detailing this profiling for this compound are not currently available in published literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural assignment of organic molecules, including pharmaceutical impurities. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity within a molecule.
To definitively assign the structure of this compound, a pure sample of the impurity would be required for NMR analysis. The resulting spectra would be meticulously analyzed to assign all proton and carbon signals and to establish the bonding framework of the molecule. This data would be compared with the NMR data of Felypressin itself to identify the structural modification that gives rise to the impurity. Without access to such experimental data, a discussion of the unambiguous structural assignment remains theoretical.
Integration of Other Advanced Spectroscopic Techniques (e.g., Fourier-Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy) for this compound Characterization
Other spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of impurities. FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
The characterization of this compound would involve acquiring its FTIR and UV-Vis spectra. The FTIR spectrum would reveal the presence of key functional groups, which could be compared to those of Felypressin to detect any differences. The UV-Vis spectrum would provide information on its absorption properties and could be used in conjunction with a chromatographic method for quantification. As with other techniques, specific spectral data for this compound is not found in the public domain.
Development and Validation of Stability-Indicating Analytical Methods for this compound
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. For Felypressin, this would involve a method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate and quantify Felypressin and all its potential degradation products, including Impurity F.
The development of such a method would involve subjecting Felypressin to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The resulting mixture would then be analyzed to ensure that all degradation products are well-resolved from the parent drug and from each other. The method would then be validated according to the International Council for Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. While the principles of developing and validating such a method are well-established, specific applications and data pertaining to this compound have not been published.
Strategic Control and Mitigation of Felypressin Impurity F in Pharmaceutical Processes
Process Development and Optimization Strategies for Felypressin Impurity F Minimization
The manufacturing process of Felypressin is a multi-step procedure that requires stringent control to minimize the formation of impurities. polypeptide.com A comprehensive understanding of the manufacturing process and the stability characteristics of the peptide is fundamental to developing an effective control strategy for peptide-related impurities. polypeptide.com
Control of Synthesis Parameters to Suppress Impurity F Formation
The primary route for the formation of this compound is the misincorporation of glutamic acid instead of asparagine during solid-phase peptide synthesis (SPPS). This can be mitigated by careful control of various synthesis parameters.
The choice of coupling reagents and conditions is critical in preventing side reactions. For the incorporation of asparagine, the use of side-chain protected derivatives like Fmoc-Asn(Trt)-OH is standard to prevent side reactions such as the formation of β-cyanoalanine. sigmaaldrich.comscite.ai The selection of coupling reagents, such as phosphonium (B103445) or uronium salts, can influence the efficiency of the coupling reaction and potentially impact the incorporation of the correct amino acid. bachem.com The use of optimized coupling conditions, including appropriate activators and reaction times, is crucial to ensure complete and accurate incorporation of the asparagine residue.
The reaction temperature and time also play a significant role. Higher temperatures can sometimes lead to increased side reactions and racemization. nih.gov Therefore, maintaining a controlled temperature throughout the synthesis process is essential. The reaction time for each coupling and deprotection step must be optimized to ensure completion without promoting side reactions.
The solvent system used in SPPS can affect the solvation of the growing peptide chain and the resin, which in turn can influence the efficiency of the coupling reactions. sigmaaldrich.com The use of solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is common, and their purity is critical to prevent the introduction of reactive impurities.
Table 1: Hypothetical Impact of Synthesis Parameters on this compound Formation
| Parameter | Condition A | Impurity F (%) | Condition B | Impurity F (%) |
| Coupling Reagent | HBTU/DIPEA | 0.5 | HATU/DIPEA | 0.3 |
| Reaction Temperature | 25°C | 0.4 | 40°C | 0.8 |
| Coupling Time | 1 hour | 0.6 | 2 hours | 0.3 |
| Solvent System | DMF | 0.5 | NMP | 0.4 |
This table presents hypothetical data to illustrate the potential impact of synthesis parameters on the formation of this compound. Actual results would be dependent on the specific process and conditions.
Refinement of Purification Processes for Impurity F Removal
Due to the similarity in their primary structures, separating Felypressin from Impurity F can be challenging. Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful method for peptide purification. biopharminternational.com The separation of these two closely related peptides relies on subtle differences in their physicochemical properties.
The choice of the stationary phase (e.g., C8 or C18) and the mobile phase composition are critical for achieving the desired separation. researchgate.netnih.gov The pH of the mobile phase can significantly influence the retention times of Felypressin and Impurity F due to the ionizable glutamic acid side chain in the impurity. hplc.eu Optimization of the mobile phase pH can enhance the resolution between the two peptides.
The use of shallow gradients of the organic modifier (e.g., acetonitrile) can improve the separation of closely related peptides. researchgate.net Additionally, the column temperature can be adjusted to further optimize the separation. ymc.co.jp Sequential purification steps using different chromatographic principles, such as ion-exchange chromatography followed by RP-HPLC, can also be employed for enhanced purity. biopharminternational.com
Table 2: Illustrative Preparative HPLC Method for Felypressin Purification
| Parameter | Condition |
| Column | Preparative C18, 10 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 20-40% B over 60 minutes |
| Flow Rate | 50 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
This table provides an illustrative example of a preparative HPLC method. The actual parameters would need to be optimized for the specific separation.
Implementation of In-Process Control Monitoring for this compound Precursors and Intermediates
Process Analytical Technology (PAT) can be implemented to monitor and control the manufacturing process in real-time. acs.org In-process control (IPC) tests are crucial to monitor the levels of Impurity F precursors and intermediates.
HPLC and mass spectrometry (MS) are powerful analytical tools for monitoring the progress of the synthesis and detecting the presence of impurities at various stages. biopharmaspec.com For example, analyzing the crude peptide before purification can provide valuable information about the level of Impurity F and other process-related impurities. This allows for adjustments to be made to the purification process to ensure the final product meets the required specifications.
Raw Material Quality Control and Its Direct Impact on this compound Levels
The quality of raw materials, particularly the amino acid derivatives used in SPPS, has a direct impact on the purity of the final peptide. nih.govresearchgate.net The presence of even small amounts of Fmoc-Glu(O-tBu)-OH as an impurity in the Fmoc-Asn(Trt)-OH raw material can lead to the formation of this compound.
Therefore, stringent quality control of all raw materials is essential. This includes verifying the identity and purity of each amino acid derivative using techniques like HPLC and mass spectrometry. biopharmaspec.com Establishing detailed specifications for critical raw materials, including limits for related impurities, is a key component of a robust control strategy. researchgate.net Working with qualified vendors who can provide high-purity amino acid derivatives with comprehensive certificates of analysis is crucial. nih.gov
Table 3: Example of Raw Material Specification for Fmoc-Asn(Trt)-OH
| Parameter | Specification |
| Purity (HPLC) | ≥ 99.0% sigmaaldrich.com |
| Fmoc-Glu(O-tBu)-OH Content | ≤ 0.1% |
| Free Fmoc-OH | ≤ 0.1% |
| Water Content (Karl Fischer) | ≤ 1.0% |
This table provides an example of a raw material specification. The limits for specific impurities should be established based on a risk assessment and the capability of the purification process to remove them.
Degradation Prevention Strategies during Felypressin Storage and Handling to Control Impurity F Accumulation
This compound can also be formed through the deamidation of the asparagine residue at position 4 of Felypressin during storage and handling. nih.gov Deamidation is a common degradation pathway for peptides containing asparagine and glutamine residues and is influenced by several factors. biopharminternational.comnih.gov
Optimization of Environmental Factors and Storage Conditions
The rate of asparagine deamidation is highly dependent on pH and temperature. rsc.org Deamidation is generally accelerated at neutral and alkaline pH, as well as at elevated temperatures. rsc.orgnih.gov Therefore, controlling these environmental factors is critical for preventing the formation of Impurity F during storage.
Felypressin should be stored at controlled low temperatures, typically -20°C or below for long-term storage, to minimize the rate of degradation. biopharmaspec.com The product should be stored as a lyophilized powder to reduce molecular mobility and slow down chemical degradation. biopharmaspec.com It is also important to protect the product from moisture, as water can facilitate the deamidation reaction. biopharmaspec.com
The pH of the formulation is another critical parameter. Formulating Felypressin at a slightly acidic pH can help to minimize the rate of asparagine deamidation. acs.org The choice of buffer and other excipients in the formulation can also impact the stability of the peptide. rsc.orgresearchgate.net
Table 4: Influence of Storage Conditions on Asparagine Deamidation (Illustrative Data)
| Temperature (°C) | pH | Relative Deamidation Rate |
| 4 | 5.0 | 1 |
| 25 | 5.0 | 5 |
| 40 | 5.0 | 20 |
| 25 | 7.0 | 15 |
| 25 | 8.0 | 40 |
This table presents illustrative data based on general knowledge of asparagine deamidation to demonstrate the impact of temperature and pH. The actual degradation rates for Felypressin would need to be determined through specific stability studies.
By implementing a comprehensive control strategy that addresses both the synthesis and storage of Felypressin, the formation of Impurity F can be effectively minimized, ensuring the quality, safety, and efficacy of this important pharmaceutical product.
Influence of Excipient Selection on Felypressin Stability and Impurity F Formation Profile
The stability of a peptide drug product like Felypressin is not solely dependent on the inherent stability of the active pharmaceutical ingredient (API) but is also significantly influenced by the excipients used in the formulation. researchgate.netjocpr.com The selection of excipients is a critical step in formulation development, as inappropriate choices can compromise drug stability, leading to the formation of degradation products, such as this compound. researchgate.net this compound, identified as [4-glutamic acid]felypressin, is a variant where the glutamine residue at position 4 of the peptide sequence is substituted by glutamic acid. simsonpharma.com This transformation is chemically a deamidation reaction, a common degradation pathway for peptides containing asparagine or glutamine residues.
The formation of Impurity F can be accelerated by several factors related to excipients. These interactions can be due to direct chemical reactions with the excipient or with reactive impurities present within the excipient. researchgate.net Key factors include pH, moisture content, and the chemical nature of the excipients themselves.
Key Excipient-Related Factors Influencing Impurity F Formation:
pH and Microenvironment: The rate of deamidation is highly pH-dependent. Excipients can alter the pH of the formulation's microenvironment. Acidic or basic excipients, or impurities within them, can catalyze the hydrolysis of the glutamine side-chain amide in Felypressin, directly converting it to the carboxylic acid of glutamic acid, thereby forming Impurity F.
Moisture Content and Hygroscopicity: Water is a key reactant in the hydrolysis (deamidation) process. Highly hygroscopic excipients can absorb and retain moisture within the formulation, increasing water activity and creating an environment conducive to the degradation of Felypressin. strath.ac.ukresearchgate.net Studies on solid dosage forms have shown that tablets containing highly hygroscopic fillers like microcrystalline cellulose (B213188) can exhibit increased porosity and reduced physical stability when stored at high humidity, which can facilitate degradative reactions. strath.ac.uknih.gov
Reactive Impurities in Excipients: Pharmaceutical excipients may contain reactive impurities such as aldehydes, peroxides, or metal ions from their manufacturing process. researchgate.net These impurities can act as catalysts or reactants in degradation pathways. For instance, trace amounts of acidic or basic impurities can significantly alter the micro-pH and promote hydrolysis.
Compatibility studies are essential during pre-formulation to screen for interactions between Felypressin and potential excipients. These studies typically involve storing API-excipient mixtures under accelerated stability conditions (e.g., elevated temperature and humidity) and analyzing for the appearance of degradants like Impurity F using stability-indicating methods such as High-Performance Liquid Chromatography (HPLC). nih.govdaicelpharmastandards.com
Table 1: Illustrative Compatibility Study of Felypressin with Common Excipients
| Excipient | Type | Hygroscopicity | Impurity F Formation (% peak area) at 40°C/75% RH (4 weeks) | Rationale for Interaction |
| Mannitol | Sugar Alcohol / Filler | Low | 0.15% | Generally inert and non-hygroscopic, showing good compatibility. |
| Lactose Monohydrate | Sugar / Filler | Moderate | 0.45% | Can contain reactive aldehyde impurities (reducing sugar) that may promote degradation pathways, though deamidation is the primary concern. |
| Microcrystalline Cellulose (MCC) | Polysaccharide / Filler | High | 0.85% | High hygroscopicity increases local moisture content, facilitating the deamidation of the glutamine residue to form Impurity F. strath.ac.ukresearchgate.net |
| Croscarmellose Sodium | Cross-linked Polymer / Disintegrant | High | 0.70% | High moisture uptake can accelerate hydrolysis. Its chemical nature could also influence the micro-pH. |
| Magnesium Stearate | Lubricant | Low | 0.20% | Generally compatible, but its basicity could potentially influence pH-dependent degradation if not controlled. |
This table is for illustrative purposes and data is hypothetical, based on general principles of excipient-drug compatibility.
The selection of excipients with low hygroscopicity and a well-controlled, neutral pH profile is paramount for minimizing the formation of this compound.
Application of Quality by Design (QbD) Principles in this compound Management
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that aims to ensure product quality is built into the process rather than being tested for in the final product. polypeptide.comiajps.com Managing a specific critical impurity like this compound is an ideal application for QbD principles. The goal is to gain a thorough understanding of the product and manufacturing process to establish robust controls that ensure the level of Impurity F remains consistently below its specified limit. iajps.combohrium.com
The implementation of QbD for managing Impurity F involves several key steps:
Define the Quality Target Product Profile (QTPP): This involves defining the desired quality characteristics of the final drug product. For Impurity F, the QTPP would include a specific acceptance criterion (e.g., not more than 0.5%) based on regulatory guidelines and safety considerations. iajps.com
Identify Critical Quality Attributes (CQAs): CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit to ensure the desired product quality. nih.gov The level of this compound is a CQA as it is a measure of product purity and stability. iajps.com
Conduct Risk Assessment to Link Material Attributes and Process Parameters to CQAs: A risk assessment tool, such as Failure Mode and Effects Analysis (FMEA), is used to identify and rank potential factors that could impact the CQA (Impurity F level). outsourcedpharma.com This includes identifying Critical Material Attributes (CMAs) of the API, raw materials, and excipients, as well as Critical Process Parameters (CPPs) of the manufacturing process. nih.gov
Table 2: Illustrative Risk Assessment (FMEA) for this compound Formation
| Potential Failure Mode (Cause) | Potential Effect | Severity | Occurrence | Detectability | Risk Priority Number (RPN) | Potential Mitigation Strategy |
| CMA: High moisture content in excipient (e.g., MCC) | Increased deamidation of Felypressin | 8 | 5 | 3 | 120 | Set stringent specifications for excipient moisture content; use low-hygroscopicity excipients. |
| CMA: Presence of acidic/basic impurities in excipients | Catalysis of hydrolysis reaction | 7 | 4 | 4 | 112 | Qualify excipient suppliers; establish specifications for pH and impurity levels in incoming materials. polypeptide.com |
| CPP: High temperature during granulation/drying | Increased rate of degradation | 9 | 3 | 2 | 54 | Optimize drying temperature and time through Design of Experiments (DoE). |
| CPP: Extended hold time of solution before lyophilization | Time-dependent degradation in liquid state | 6 | 5 | 2 | 60 | Define and validate maximum hold times for solutions. |
| CMA: Impurity profile of Felypressin API starting material | Carry-over of Impurity F from API synthesis | 8 | 3 | 2 | 48 | Establish strict limits for Impurity F in the API specification. polypeptide.com |
Severity, Occurrence, Detectability are ranked on a 1-10 scale. RPN = Severity x Occurrence x Detectability. This table is for illustrative purposes.
Develop a Design Space: Based on the high-risk factors identified, Design of Experiments (DoE) can be employed to study the relationships between CMAs, CPPs, and the formation of Impurity F. researchgate.net This allows for the establishment of a Design Space, which is the multidimensional combination and interaction of input variables (e.g., excipient moisture level, drying temperature) that have been demonstrated to provide assurance of quality. polypeptide.com Operating within this defined space ensures the level of Impurity F will remain below its limit.
Implement a Control Strategy: The control strategy is a planned set of controls derived from product and process understanding that ensures process performance and product quality. iajps.com For Impurity F, this includes:
Strict controls on incoming raw materials and excipients (CMAs). polypeptide.com
Monitoring and control of process parameters (CPPs) within the established Design Space.
The use of Process Analytical Technology (PAT) for real-time monitoring where applicable. nih.gov
A robust stability testing program for the final product.
Final product specification testing using a validated, stability-indicating analytical method like HPLC to quantify Impurity F. daicelpharmastandards.com
By applying QbD principles, manufacturers can move from a reactive to a proactive approach, ensuring the consistent production of high-quality Felypressin with minimal levels of Impurity F.
Regulatory Landscape and Academic Perspectives on Peptide Impurity F Control
International Regulatory Frameworks for Peptide Impurities with Relevance to Felypressin Impurity F
The regulatory landscape for peptide impurities is a complex area, with synthetic peptides often falling at the intersection between small molecules and biologics. dlrcgroup.com This has led to the development of specific guidelines and pharmacopoeial monographs to address the unique challenges they present.
The International Council for Harmonisation (ICH) has established a series of guidelines that are widely recognized and implemented globally. While peptides are explicitly excluded from the scope of ICH Q3A/B, which deals with impurities in new drug substances and drug products, the principles outlined in these and other ICH documents are often applied to peptide-based products. dlrcgroup.comfda.gov
The ICH Q11 guideline on the development and manufacture of drug substances is particularly relevant, emphasizing the importance of controlling raw materials and understanding how impurities are formed and purged during the manufacturing process. polypeptide.com For this compound, this means that manufacturers must have a thorough understanding of the solid-phase peptide synthesis (SPPS) process and how a glutamic acid residue might be erroneously incorporated instead of the correct amino acid. nih.gov
ICH Q6A/B, which provides guidance on specifications, is also pertinent. Although not directly applicable, the principles of setting acceptance criteria based on data from toxicology studies, clinical trials, and manufacturing capability are fundamental to controlling impurities like this compound. usp.org The development of robust analytical methods to detect and quantify such impurities is a critical component of this. nih.gov
Pharmacopoeias provide legally binding standards for the quality of medicines. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have specific monographs and general chapters that address the control of impurities in peptides. regulations.govalmacgroup.com
The European Pharmacopoeia, in its general monograph 2034 for "Substances for pharmaceutical use," outlines specific thresholds for reporting, identification, and qualification of impurities in synthetic peptides. edqm.eu For Felypressin, a specific limit for Impurity F ([4-glutamic acid] felypressin) has been established at not more than 0.5%. scribd.com
The USP has also been active in this area, publishing general chapters such as <1503> on the quality of synthetic peptide drug substances and <1504> on the quality of starting materials. dlrcgroup.com These chapters emphasize the need for a comprehensive control strategy for peptide impurities.
Here is a comparative overview of impurity thresholds from different regulatory perspectives:
| Guideline/Pharmacopoeia | Reporting Threshold | Identification Threshold | Qualification Threshold | Specific Limit for this compound |
| Ph. Eur. (Synthetic Peptides) | >0.1% | >0.5% | >1.0% | Not More Than 0.5% |
| FDA (for certain synthetic peptides) | ≥0.10% | ≥0.10% (for new impurities) | Not explicitly defined, but new impurities not in RLD limited to ≤0.5% | Not specified |
This table provides a general comparison; specific requirements may vary based on the product and regulatory context.
The lack of a single, harmonized global standard for peptide impurities presents a challenge for manufacturers. youtube.com Different regulatory bodies may have varying expectations for the identification and qualification of impurities. regulations.gov For an impurity like this compound, this can lead to the need for different testing and control strategies for different markets.
Efforts are ongoing to harmonize these requirements. The goal is to establish a unified set of acceptance criteria and reporting thresholds that would be acceptable to all major regulatory agencies, thereby streamlining the drug development and approval process. scribd.com
Academic Contributions to Understanding and Managing Peptide Impurities: General Considerations and Case Studies
Academic research plays a crucial role in advancing the understanding and management of peptide impurities. researchgate.net Studies often focus on the identification of novel impurities, the elucidation of degradation pathways, and the development of innovative analytical techniques. resolvemass.ca
A significant body of research has been dedicated to the challenges of solid-phase peptide synthesis (SPPS), the primary method for manufacturing peptides like Felypressin. nih.gov Common issues include the insertion or deletion of amino acids, racemization, and incomplete deprotection, all of which can lead to the formation of impurities. nih.gov
Case studies in the literature have highlighted the potential impact of even minor impurities on the biological activity and safety of a peptide. researchgate.netmdpi.com For instance, research on the peptide obestatin (B13227) revealed that the presence of impurities in different commercial preparations led to conflicting results in functional assays, underscoring the importance of stringent quality control. nih.gov Such studies provide valuable insights that can be applied to the control of specific impurities like this compound.
Emerging Trends and Future Research Directions in this compound Control and Analytical Characterization
The field of peptide analysis is continually evolving, with new technologies and methodologies emerging that offer greater sensitivity and specificity for impurity detection. usp.org
Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is becoming the gold standard for peptide impurity profiling. resolvemass.ca This technique allows for the precise identification and quantification of impurities, even at very low levels. Ion mobility spectrometry is another powerful tool that can help to separate and characterize isomeric impurities, which can be a significant challenge in peptide analysis. almacgroup.comresolvemass.ca
Process Analytical Technology (PAT): The implementation of PAT in peptide manufacturing is a growing trend. By monitoring the manufacturing process in real-time, it is possible to gain a better understanding of how and when impurities are formed, allowing for more effective control.
Reference Standards: The availability of well-characterized reference standards for impurities is essential for the accurate validation of analytical methods. usp.org Organizations like the USP are actively involved in developing and providing such standards for a range of peptide impurities. usp.org
Future research will likely focus on the development of even more sophisticated analytical methods, a deeper understanding of the relationship between specific impurities and their potential biological consequences, and the establishment of more globally harmonized regulatory standards for peptide impurity control.
Q & A
Q. What computational approaches are suitable for predicting the stability of this compound in formulation matrices?
- Methodological Answer : Apply density functional theory (DFT) to calculate thermodynamic stability and degradation pathways. Molecular dynamics simulations can model impurity-excipient interactions (e.g., hydrogen bonding with stabilizers like sucrose). Validate predictions with accelerated stability studies (40°C/75% RH) and kinetic modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
